
Methyl 1-phenylbutan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-phenylbutan-2-yl carbonate is an organic compound with the molecular formula C₁₂H₁₆O₃ It is a carbonate ester derived from the reaction of methyl 1-phenylbutan-2-ol with carbonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 1-phenylbutan-2-yl carbonate can be synthesized through the reaction of methyl 1-phenylbutan-2-ol with carbonic acid derivatives, such as phosgene or dimethyl carbonate. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction can be represented as follows:
Methyl 1-phenylbutan-2-ol+Carbonic acid derivative→Methyl 1-phenylbutan-2-yl carbonate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as metal complexes, can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-phenylbutan-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield methyl 1-phenylbutan-2-ol and carbonic acid.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different carbonate esters.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as sodium methoxide or titanium alkoxides.
Reduction: Reducing agents like LiAlH₄, anhydrous conditions.
Major Products
Hydrolysis: Methyl 1-phenylbutan-2-ol and carbonic acid.
Transesterification: Different carbonate esters.
Reduction: Methyl 1-phenylbutan-2-ol.
Aplicaciones Científicas De Investigación
Methyl 1-phenylbutan-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other carbonate esters and related compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 1-phenylbutan-2-yl carbonate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the cleavage of the carbonate ester bond. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of the corresponding alcohol.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-phenylbutan-2-yl carbonate
- Propyl 1-phenylbutan-2-yl carbonate
- Butyl 1-phenylbutan-2-yl carbonate
Uniqueness
Methyl 1-phenylbutan-2-yl carbonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative may exhibit different solubility, boiling point, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
380493-17-4 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
methyl 1-phenylbutan-2-yl carbonate |
InChI |
InChI=1S/C12H16O3/c1-3-11(15-12(13)14-2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
Clave InChI |
CMJHKIDDNZCJTB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC=CC=C1)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)
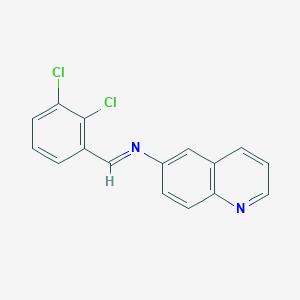

![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
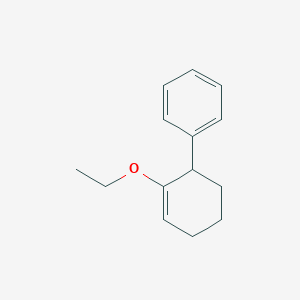

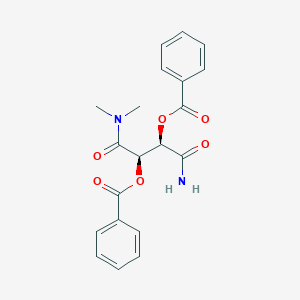
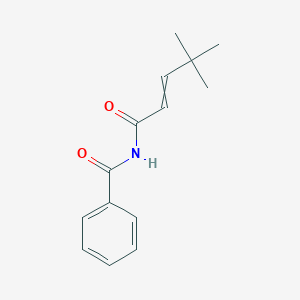
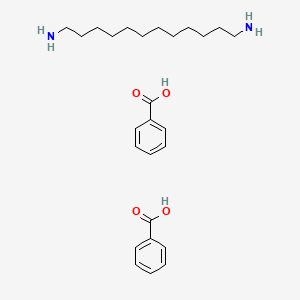
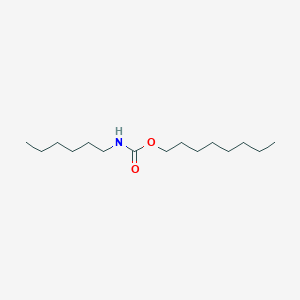
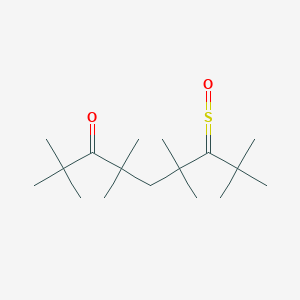
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
